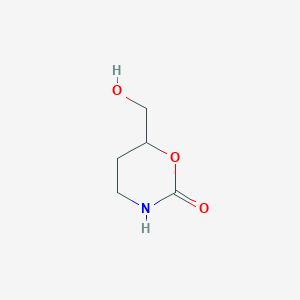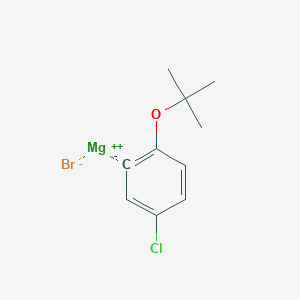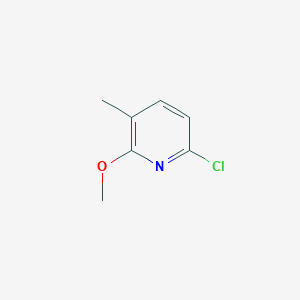
6-Chloro-2-methoxy-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
6-Chloro-2-methoxy-3-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-methoxy-3-methylpyridine. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
化学反応の分析
Types of Reactions
6-Chloro-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Formation of 2-methoxy-3-methylpyridine derivatives with different substituents at the 6th position.
Oxidation: Formation of 2-methoxy-3-methylpyridine-6-carboxylic acid or aldehyde.
Reduction: Formation of 2-methoxy-3-methylpyridine derivatives with reduced functional groups.
科学的研究の応用
6-Chloro-2-methoxy-3-methylpyridine has several applications in scientific research:
作用機序
The mechanism of action of 6-Chloro-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-6-methylpyridine: Similar structure but lacks the methoxy group.
6-Chloro-2-methoxypyridine-3-boronic acid: Contains a boronic acid group instead of a methyl group.
6-Chloro-2-methoxypyridine-3-carboxaldehyde: Contains an aldehyde group instead of a methyl group.
Uniqueness
6-Chloro-2-methoxy-3-methylpyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chlorine atom and a methoxy group on the pyridine ring allows for diverse chemical modifications and applications .
特性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
6-chloro-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-4-6(8)9-7(5)10-2/h3-4H,1-2H3 |
InChIキー |
VEEWORSWQZRXCM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


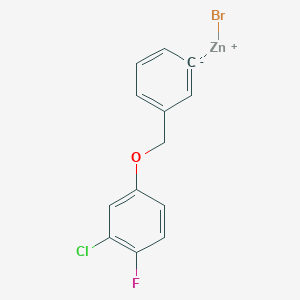
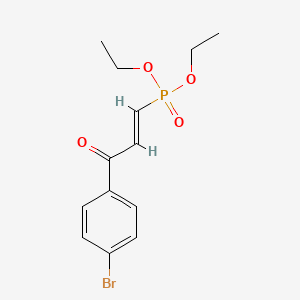
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)


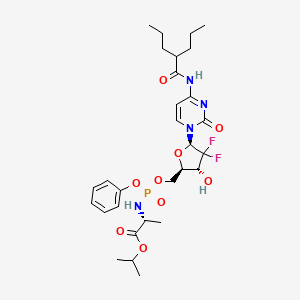



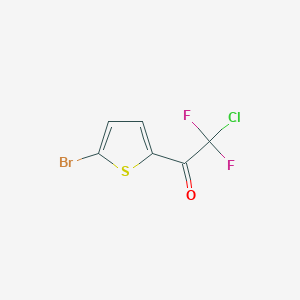
![n-(2-Chlorobenzyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14895520.png)
